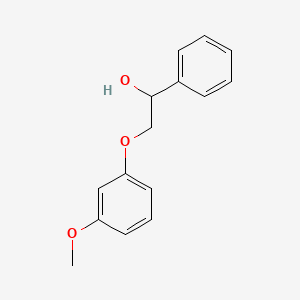
2-(3-Methoxyphenoxy)-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenoxy)-1-phenylethanol is an organic compound that belongs to the class of phenyl ethers It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a phenylethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenoxy)-1-phenylethanol typically involves the reaction of 3-methoxyphenol with phenylacetaldehyde in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the aldehyde carbon, leading to the formation of the desired product. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as Lewis acids, can further enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxyphenoxy)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the phenylethanol moiety can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding phenylethyl ether using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this purpose include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Formation of 2-(3-Methoxyphenoxy)-1-phenylacetone or 2-(3-Methoxyphenoxy)-1-phenylacetic acid.
Reduction: Formation of 2-(3-Methoxyphenoxy)-1-phenylethyl ether.
Substitution: Formation of various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenoxy)-1-phenylethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is also used in the development of novel pharmaceuticals.
Medicine: Research has shown that derivatives of this compound exhibit potential anticancer activities by targeting specific cellular pathways.
Industry: It is used in the production of polymers, adhesives, and coatings due to its ability to improve the thermal stability and flame resistance of these materials.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenoxy)-1-phenylethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can modulate the activity of enzymes involved in oxidative stress and inflammation. It achieves this by binding to the active sites of these enzymes, thereby inhibiting their activity and reducing the production of reactive oxygen species. Additionally, the compound can interact with cellular receptors, leading to the activation or inhibition of signaling pathways that regulate cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
2-(3-Methoxyphenoxy)-1-phenylethanol can be compared with other similar compounds, such as:
2-(4-Methoxyphenoxy)-1-phenylethanol: Similar in structure but with the methoxy group in the para position. This positional difference can lead to variations in reactivity and biological activity.
2-(3-Hydroxyphenoxy)-1-phenylethanol: The methoxy group is replaced with a hydroxyl group, which can significantly alter the compound’s chemical properties and reactivity.
2-(3-Methoxyphenoxy)-1-phenylpropanol: The ethyl chain is extended to a propyl chain, which can affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
29509-27-1 |
|---|---|
Molekularformel |
C15H16O3 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
2-(3-methoxyphenoxy)-1-phenylethanol |
InChI |
InChI=1S/C15H16O3/c1-17-13-8-5-9-14(10-13)18-11-15(16)12-6-3-2-4-7-12/h2-10,15-16H,11H2,1H3 |
InChI-Schlüssel |
JXCUEKBOURBMPA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OCC(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


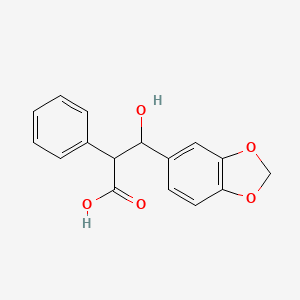


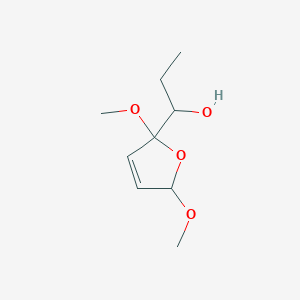
![2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol](/img/structure/B14002331.png)
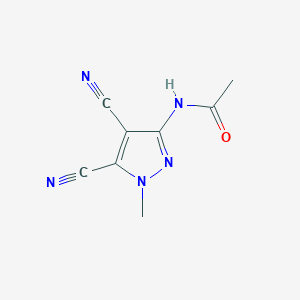
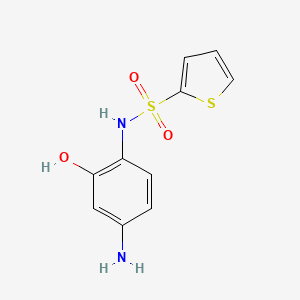
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)
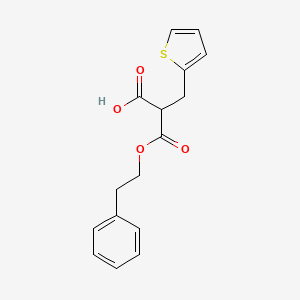

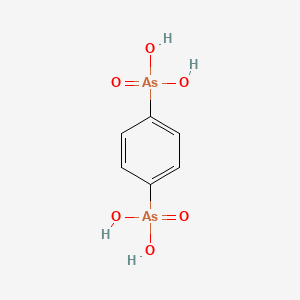
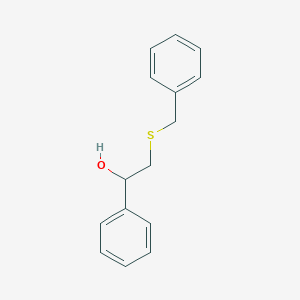
![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)

